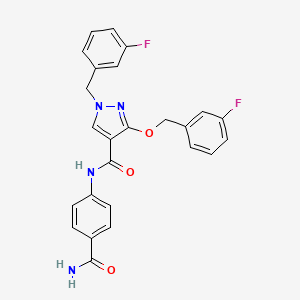

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole-carboxamide derivative characterized by dual 3-fluorobenzyl substituents and a 4-carbamoylphenyl group. The pyrazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N4O3/c26-19-5-1-3-16(11-19)13-31-14-22(24(33)29-21-9-7-18(8-10-21)23(28)32)25(30-31)34-15-17-4-2-6-20(27)12-17/h1-12,14H,13,15H2,(H2,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGUWWSGYGZFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole core.

Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the pyrazole derivative with isocyanates or carbamoyl chlorides.

Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the pyrazole derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrazole core and fluorinated substituents align with several analogs in the evidence. Key structural comparisons include:

Key Observations :

- Fluorination : The target compound’s 3-fluorobenzyl groups may reduce metabolic oxidation compared to 4-fluorophenyl analogs (e.g., ) .

- Carbamoyl vs. Methyl/Pyridyl : The 4-carbamoylphenyl group likely improves water solubility relative to methyl or pyridyl substituents in CB1 antagonists () .

- Core Heterocycle : Pyrazole derivatives (e.g., ) generally exhibit higher receptor affinity than triazoles (), though triazoles may offer better metabolic stability .

Biological Activity

N-(4-carbamoylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a novel compound that belongs to the pyrazole class of organic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C19H19F2N3O3

- Molecular Weight : 373.37 g/mol

- IUPAC Name : this compound

This structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated significant antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) with specific compounds showing IC50 values as low as 18 μmol/L . The mechanism of action is believed to involve the inhibition of prostate-specific antigen (PSA), a key marker in prostate cancer progression.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor, reducing inflammation and pain. The compound may exhibit similar properties due to structural similarities with other anti-inflammatory pyrazoles .

Antimicrobial Activity

The biological activity of pyrazoles extends into antimicrobial effects. Research indicates that certain pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development in treating infections .

Case Study 1: Antiproliferative Activity

In a study focused on the synthesis and evaluation of new pyrazole derivatives, it was found that compounds with substitutions on the phenyl rings exhibited enhanced antiproliferative activity against cancer cell lines. The lead compound demonstrated an impressive PSA downregulation rate, suggesting its potential as a therapeutic agent in prostate cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole ring and phenyl substituents significantly affected biological activity. For instance, the introduction of fluorine atoms in specific positions increased the lipophilicity and bioavailability of the compounds, enhancing their efficacy against target cells .

Tables Summarizing Biological Activities

| Biological Activity | IC50 Value | Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 18 μmol/L | LNCaP (Prostate) | PSA Inhibition |

| Anti-inflammatory | N/A | N/A | COX-2 Inhibition |

| Antimicrobial | N/A | Various Bacterial Strains | Cell Membrane Disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.